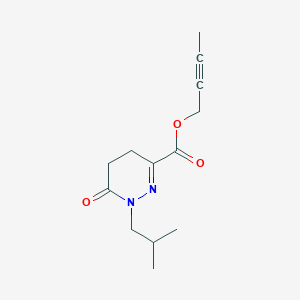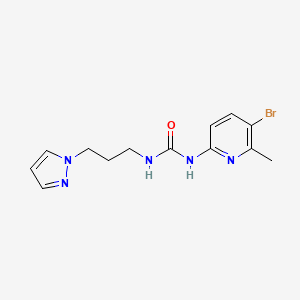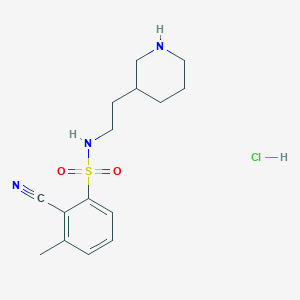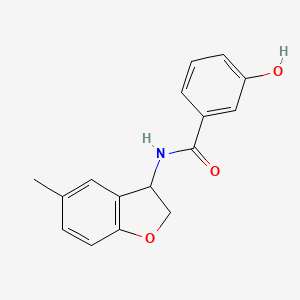
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate is not fully understood. However, it has been suggested that its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. Its neuroprotective properties may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate is its broad spectrum of activity against various cancer cell lines and bacterial strains. It is also relatively easy to synthesize and purify. However, one of the limitations of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate is its low solubility in water, which can limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a natural preservative in food and cosmetic products. Additionally, it may be worthwhile to investigate its potential as a biopesticide for agricultural applications.
Synthesemethoden
The synthesis of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate involves the reaction of 2-methylpropylamine, ethyl acetoacetate, and propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antimicrobial properties, as it has been found to be effective against various bacterial strains. In addition, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress.
Eigenschaften
IUPAC Name |
but-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-8-18-13(17)11-6-7-12(16)15(14-11)9-10(2)3/h10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEPCWWFNVMYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=NN(C(=O)CC1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-4-methylpiperidin-1-yl)ethanone](/img/structure/B7632560.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(dimethylamino)-2,3-dihydroinden-1-yl]methanone](/img/structure/B7632564.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)
![N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)

![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7632657.png)
